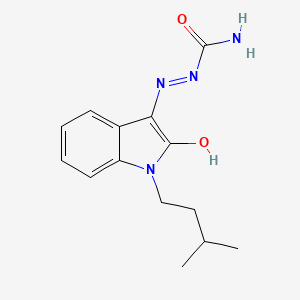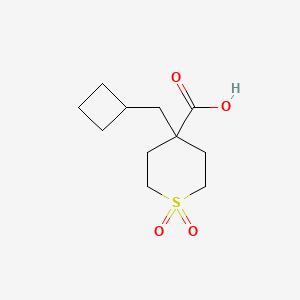
4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms . The compound also has a carboxylic acid group, which is a common functional group in organic chemistry, consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. Cyclobutyl rings can participate in ring-opening reactions . Carboxylic acids can react with bases to form salts, with alcohols to form esters, and can be reduced to primary alcohols .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds . They are also typically soluble in water and can act as acids .
Scientific Research Applications
Drug Delivery
This compound has potential applications in drug delivery systems. Its structure could be utilized to create novel delivery mechanisms for medications, particularly those that require targeted release within the body. The thiane ring in the compound might be explored for its ability to form inclusion complexes with drugs, enhancing their solubility and stability .
Tissue Engineering
In the field of tissue engineering, such a compound could be investigated for its ability to function as a scaffold material. Its molecular framework might provide a supportive matrix for cell attachment and growth, which is crucial for the development of artificial organs and tissues .
Cosmetics
The cosmetic industry could benefit from the compound’s potential use as an ingredient in skincare products. Its chemical properties might be conducive to acting as an antioxidant or a stabilizer in various cosmetic formulations, helping to protect the skin from environmental stressors .
Waste Management
In waste management, this compound could be part of innovative solutions for the treatment of organic waste. Its chemical structure might be suitable for catalyzing reactions that convert waste materials into useful products or energy sources .
Catalysis
The compound could serve as a catalyst or a catalyst precursor in various chemical reactions. Its potential to facilitate carbon-carbon bond formation might be particularly valuable in the synthesis of complex organic molecules .
Adhesive Industry
Lastly, the adhesive industry might explore the use of this compound in the formulation of high-performance adhesives. Its molecular characteristics could contribute to the development of adhesives with improved bonding strength and durability .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(cyclobutylmethyl)-1,1-dioxothiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4S/c12-10(13)11(8-9-2-1-3-9)4-6-16(14,15)7-5-11/h9H,1-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGXYQITXMBBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CCS(=O)(=O)CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

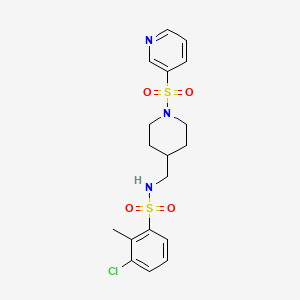
![tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid](/img/structure/B2563860.png)


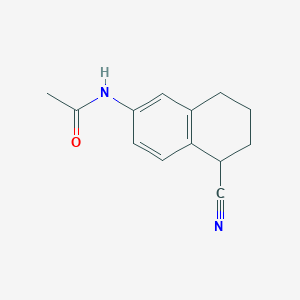

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2563867.png)
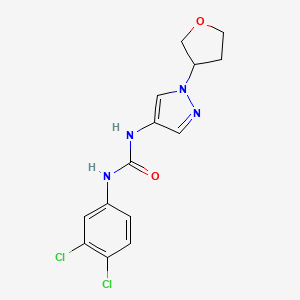

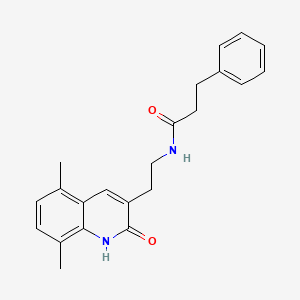
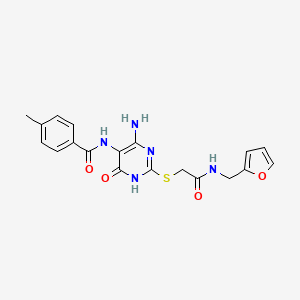
![methyl 3-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)benzoate](/img/structure/B2563875.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol](/img/structure/B2563877.png)
